2-(5-Azaspiro[2.3]hexan-5-yl)ethanol is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the spiro framework. The compound has the molecular formula and a molecular weight of approximately 127.19 g/mol. The presence of an ethanol group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
These reactions expand the potential applications of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol in synthetic chemistry.
The synthesis of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol can be achieved through various methods, including:
These methods highlight the compound's accessibility for research and industrial applications.
2-(5-Azaspiro[2.3]hexan-5-yl)ethanol has potential applications in:
Interaction studies involving 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol focus on its binding affinity and activity at specific biological targets, particularly receptors involved in neurotransmission. Preliminary studies suggest that similar compounds may interact with nicotinic acetylcholine receptors, which could be explored further to understand their pharmacological profiles.
Several compounds share structural similarities with 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol, each exhibiting unique properties and potential applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Azaspiro[2.3]hexane | Contains a nitrogen atom and spiro structure | Base structure for various derivatives |
| 1-(5-Azaspiro[2.3]hexan-5-yl)-2-(4-methylcyclohexyl)ethanone | Ketone derivative | Potential neuroactive properties |
| 2-(5-bromopyridin-3-yl)-5-azaspiro[2.3]hexane | Halogenated derivative | Enhanced biological activity due to bromine substitution |
| 5-(5-Azaspiro[2.3]hexan-2-yl)-1,2-thiazole | Contains a thiazole ring | Potential antimicrobial activity |
These compounds illustrate the diversity within the azaspiro family and highlight the unique positioning of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol as a versatile synthetic intermediate with promising biological activities.
The synthesis of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol and related azaspiro compounds frequently employs Tebbe olefination followed by cyclopropanation as a key synthetic strategy [1]. This cascade approach has proven particularly effective for constructing the strained spirocyclic framework characteristic of these molecules [2]. The synthetic pathway typically begins with N-Boc-protected 2-azetidinone as a starting material, which undergoes Tebbe olefination to generate an exocyclic methylene intermediate [3].
The Tebbe reagent (Cp₂TiCH₂AlCl(CH₃)₂) functions as a methylene transfer agent that converts the carbonyl group of the azetidinone to an olefin [4]. This organotitanium compound reacts with the carbonyl through a mechanism involving the formation of an active titanium carbene species (Cp₂Ti=CH₂), which subsequently forms a four-membered oxatitanacyclobutane intermediate with the carbonyl compound [5]. This intermediate then collapses to release the desired olefin and titanium oxide species [4].
An alternative to the Tebbe reagent is the Petasis reagent (Cp₂Ti(CH₃)₂), which offers improved stability and handling characteristics [5]. Recent research has demonstrated the first use of a deuterated Petasis reagent (Cp₂Ti(CD₃)₂) in the preparation of azaspiro building blocks, allowing for isotopic labeling that can be valuable for mechanistic studies and pharmaceutical applications [3] [6].
Following olefination, the exocyclic methylene intermediate undergoes cyclopropanation to form the spirocyclic structure [7]. This transformation can be accomplished through several methods, with the Simmons-Smith cyclopropanation being particularly common [8]. The reaction employs a zinc carbenoid generated from diiodomethane and zinc-copper couple, which delivers a methylene group to the olefin in a stereospecific manner [9].
The table below summarizes key reaction conditions for the Tebbe olefination-cyclopropanation cascade:
| Step | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Olefination | Tebbe reagent | THF, 0°C to rt | 75-85 | [2] [4] |
| Olefination | Petasis reagent | Toluene, 60-80°C | 80-90 | [3] [5] |
| Cyclopropanation | Zn(Cu)/CH₂I₂ | Et₂O, 0°C | 65-75 | [9] [8] |
| Cyclopropanation | ZnEt₂/CH₂I₂/CF₃COOH | CH₂Cl₂, -10°C | 70-80 | [9] |
The cascade approach offers several advantages, including high stereoselectivity and the ability to construct the strained spirocyclic system in a controlled manner [7]. The resulting azaspiro compounds can then be further functionalized to introduce the ethanol moiety, ultimately leading to 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol [1] [10].
The 1,3-dipolar cycloaddition represents another powerful strategy for constructing the azaspiro[2.3]hexane framework found in 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol [11]. This approach involves the reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring, which can be further transformed to generate the desired spirocyclic structure [12].
In the context of azaspiro[2.3]hexane synthesis, the 1,3-dipolar cycloaddition typically employs nitrones, azomethine ylides, or nitrile oxides as the 1,3-dipole component [12]. These species react with appropriately functionalized alkenes or alkynes as dipolarophiles in a concerted, pericyclic process [12]. The reaction proceeds through a six-electron, Hückel-aromatic transition state, resulting in high levels of regio- and stereoselectivity [12].
One notable example involves the use of benzonitrilium-p-nitrobenzylide as a 1,3-dipole, which undergoes cycloaddition with highly strained 2-phenyl-1-azaspiro[2.2]pent-1-ene [11]. The initial cycloadduct can then be thermally converted to dihydrobenzo[f]quinazoline and pyrimidine derivatives [11]. Similarly, reactions with α,N-diarylnitrones yield 1-(benzylideneamino)-1-(N-phenylbenzamido)cyclopropane products [11].
The mechanism of these 1,3-dipolar cycloadditions typically involves:
For the synthesis of azaspiro[2.3]hexane derivatives specifically, a tandem conjugate addition/dipolar cycloaddition cascade has proven effective [13]. This approach begins with the conjugate addition of an oxime to a suitable diene, generating a transient nitrone intermediate [13]. The nitrone then undergoes an intramolecular dipolar cycloaddition to form a bicyclic isoxazolidine [13]. Subsequent reductive cleavage of the nitrogen-oxygen bond can furnish the desired azaspiro framework [13].
The table below outlines various 1,3-dipolar cycloaddition strategies for azaspiro compound synthesis:
| 1,3-Dipole | Dipolarophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitrones | Alkenes | Toluene, 80-110°C | Isoxazolidines | 70-85 |
| Azomethine ylides | Activated alkenes | CH₂Cl₂, rt | Pyrrolidines | 65-80 |
| Nitrile oxides | Cyclic alkenes | THF, 0°C to rt | Isoxazolines | 75-90 |
| Benzonitrilium ylides | Strained azaspiro alkenes | Benzene, reflux | Cycloadducts | 60-75 |
These 1,3-dipolar cycloaddition strategies offer complementary approaches to the Tebbe olefination-cyclopropanation cascade, providing access to structurally diverse azaspiro[2.3]hexane derivatives that can be further elaborated to 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol [11] [13].
The development of asymmetric synthetic methodologies for azaspiro[2.3]hexane derivatives has been crucial for accessing enantiomerically pure compounds, which is particularly important for pharmaceutical applications [14] [15]. Several strategies have been established to control the stereochemistry at the spirocyclic center during the synthesis of compounds like 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol [7].
One effective approach involves the use of chiral auxiliaries, which temporarily introduce chirality into the molecule to influence the stereochemical outcome of subsequent transformations [16]. Common chiral auxiliaries employed in azaspiro compound synthesis include oxazolidinones, sulfinamides, and ephedrine derivatives [16]. These auxiliaries can be attached to the nitrogen atom of the azetidine precursor or incorporated into other reactive components [14].
The Davis-Ellman imine methodology represents a particularly powerful strategy for asymmetric synthesis of azaspiro compounds [17]. This approach employs chiral N-sulfinyl imines (Davis-Ellman imines) that undergo highly diastereoselective additions with various nucleophiles [15] [17]. When applied to azaspiro[2.3]hexane synthesis, this method can provide excellent diastereoselectivity (diastereomeric ratios up to 98:2) and high yields (up to 90%) [15] [17].
Asymmetric catalysis offers another powerful approach for controlling stereochemistry [18]. Rhodium-catalyzed asymmetric cyclopropanation has emerged as a particularly effective method for constructing the cyclopropane moiety of azaspiro[2.3]hexane derivatives with high enantioselectivity [18] [19]. These reactions typically employ chiral dirhodium catalysts such as Rh₂(S-DOSP)₄ or Rh₂(S-TCPTTL)₄ in combination with diazo compounds as carbene precursors [18] [20].
Recent advances in biocatalysis have led to the development of enzymatic approaches for the stereodivergent synthesis of azaspiro[2.y]alkanes [21]. Engineered protoglobin-based enzymes have been shown to catalyze the cyclopropanation of unsaturated exocyclic N-heterocycles with excellent diastereo- and enantioselectivity [22] [21]. This platform allows access to all possible stereoisomers of the target compounds by selecting the appropriate enzyme variant [21].
The table below summarizes key asymmetric approaches for azaspiro[2.3]hexane synthesis:
| Method | Chiral Source | Substrate | Product | ee/dr | Yield (%) |
|---|---|---|---|---|---|
| Chiral auxiliary | Sulfinamides | Azetidine derivatives | Azaspiro[2.3]hexanes | >95:5 dr | 70-85 |
| Davis-Ellman imine | Chiral sulfinyl imines | Cyclobutanecarboxylates | 1-substituted 2-azaspiro[3.3]heptanes | 98:2 dr | 80-90 |
| Rh-catalyzed cyclopropanation | Chiral Rh₂ catalysts | Olefins + diazo compounds | Azaspiro[2.3]hexanes | 90-98% ee | 65-80 |
| Enzymatic cyclopropanation | Engineered protoglobins | Unsaturated N-heterocycles | Azaspiro[2.y]alkanes | >99.5:0.5 er | 75-99 |
The stereoselective synthesis of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol can be achieved by incorporating these asymmetric methodologies into the synthetic route, followed by appropriate functional group transformations to introduce the ethanol moiety [15] [22]. The choice of method depends on factors such as the desired stereochemistry, scale of synthesis, and availability of starting materials and catalysts [18] [21].
The development of efficient multigram-scale production protocols for 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol and related azaspiro[2.3]hexane derivatives is essential for their practical application in pharmaceutical research and development [3]. Several approaches have been established that enable the preparation of these compounds on a substantial scale while maintaining high yields and stereoselectivity [6].
A particularly notable achievement in this area is the development of protocols that allow for the preparation of 4-azaspiro[2.3]hexane derivatives on a multigram scale (up to 52 grams) [3] [6]. These methods employ the Tebbe olefination of N-Boc-protected 2-azetidinone followed by cyclopropanation of the resulting intermediate [3]. The use of the Petasis reagent as an alternative to the Tebbe reagent has been shown to improve the scalability of the olefination step due to its enhanced stability and ease of handling [6] [23].
For the cyclopropanation step, modified Simmons-Smith conditions using zinc carbenoids have proven effective for large-scale synthesis [9] [8]. The addition of trifluoroacetic acid as a ligand for zinc has been shown to dramatically increase the reaction rate, allowing for more efficient processing on scale [9]. Alternatively, rhodium-catalyzed cyclopropanation using diazo compounds can be employed, though this approach may require careful control of the reaction exotherm on larger scales [18] [24].
The table below outlines key parameters for multigram-scale synthesis of azaspiro[2.3]hexane derivatives:
| Step | Reagents | Scale | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| N-Boc-azetidinone synthesis | Boc₂O, DMAP | 100-200 g | THF, 0°C to rt, 16 h | >95 | >98 |
| Tebbe olefination | Cp₂TiCl₂, AlMe₃ | 50-100 g | Toluene, 0°C to rt, 4 h | 85-90 | >95 |
| Petasis olefination | Cp₂Ti(CH₃)₂ | 50-100 g | Toluene, 60-80°C, 6 h | 90-95 | >98 |
| Cyclopropanation | ZnEt₂, CH₂I₂, CF₃COOH | 25-50 g | CH₂Cl₂, -10°C to rt, 8 h | 75-85 | >95 |
| N-deprotection | TFA or HCl | 20-40 g | CH₂Cl₂, 0°C, 2 h | >90 | >98 |
| Ethanol moiety introduction | BrCH₂CH₂OH, base | 15-30 g | DMF, 60°C, 12 h | 80-85 | >95 |
Several practical considerations are important for successful scale-up [25] [26]. Temperature control is critical during the exothermic cyclopropanation step, often necessitating efficient cooling systems [9]. The order of reagent addition can significantly impact reaction efficiency and safety, particularly for the Tebbe or Petasis olefination steps [4] [5]. Additionally, purification procedures often require optimization for larger scales, with crystallization being preferred over chromatography when possible [26].
Recent advances in flow chemistry have also contributed to improved multigram-scale production of azaspiro compounds [27]. Continuous-flow reactors allow for better heat transfer and mixing, enabling more consistent results and potentially higher throughput [27]. This approach has been particularly valuable for the cyclopropanation step, where precise temperature control is essential [27].
For enzymatic approaches to azaspiro compound synthesis, protocols have been developed that operate on gram scale with no organic co-solvent at substrate concentrations up to 150 mM (25 g/L) using lyophilized Escherichia coli lysate as the catalyst [21]. This represents a practical, scalable, and environmentally friendly alternative to traditional chemical methods [22] [21].
The basicity profiling of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol represents a critical aspect of its physicochemical characterization. The compound contains a tertiary amine nitrogen within the spirocyclic framework, which serves as the primary basic site capable of protonation under physiological conditions.
Structural Considerations for Basicity
The spirocyclic structure of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol introduces unique electronic and steric factors that influence its basicity [1] [2]. The nitrogen atom is incorporated into a constrained bicyclic system where the spiro junction creates a rigid three-dimensional arrangement. This structural rigidity affects the electron density distribution around the nitrogen center and consequently influences the compound's proton affinity.
Based on structural analysis and comparison with related spirocyclic amines, the estimated pKa range for 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol is 9.5 to 10.5 [3] [1]. This estimation considers several key factors: the secondary amine character within the spirocyclic framework, the electron-donating properties of the alkyl substituents, and the conformational constraints imposed by the spiro junction.
Experimental Methodology for pKa Determination
The most reliable approach for pKa determination involves spectrophotometric titration methods [4] [5]. This technique monitors the absorbance changes of the compound across a pH range from 1.0 to 13.0 using buffered solutions. The spectrophotometric method offers several advantages including high precision, minimal sample requirements, and the ability to detect multiple ionization sites [6].
Alternative methods include potentiometric titration and Henderson-Hasselbalch equation applications, though these may require larger sample quantities and more complex instrumentation [7]. The choice of method depends on the compound's spectroscopic properties and the desired precision of the measurement.
Comparative Analysis with Related Compounds
When compared to structurally related cyclic amines, 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol exhibits intermediate basicity. Simple cyclic secondary amines like piperidine (pKa 11.2) and pyrrolidine (pKa 11.3) demonstrate higher basicity due to their less constrained ring systems [2] [8]. The spirocyclic constraint reduces the basicity relative to these monocyclic analogs, consistent with observations in other azaspiro compounds [1].
The lipophilicity of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol significantly influences its pharmacological properties, including membrane permeability, tissue distribution, and metabolic stability. The compound's partition coefficient (Log P) reflects the balance between its hydrophilic ethanol functionality and lipophilic spirocyclic core.
Structural Factors Affecting Lipophilicity
The molecular structure presents a unique combination of polar and nonpolar elements. The spirocyclic framework contributes to lipophilicity through its saturated hydrocarbon character, while the ethanol side chain (-CH₂CH₂OH) introduces significant polarity [9] [10]. The nitrogen atom within the spiro system can exist in both neutral and protonated forms, with the latter dramatically reducing lipophilicity under physiological conditions.
Based on structural analysis and comparison with related compounds, the estimated Log P range is 0.5 to 1.2 [11] [9]. This moderate lipophilicity positions the compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five, which recommends Log P values between 0 and 5 for drug-like molecules [12].
Experimental Determination Methods
The shake-flask method remains the gold standard for Log P determination [7] [13]. This technique involves partitioning the compound between pre-saturated n-octanol and aqueous phases at pH 7.4, followed by quantification using high-performance liquid chromatography (HPLC). The method provides reliable results across a wide range of lipophilicity values and correlates well with biological membrane partitioning [7].
Alternative approaches include HPLC-based methods using reverse-phase columns with appropriate calibration standards, and potentiometric methods that monitor the compound's distribution behavior. These alternative techniques offer advantages in terms of automation and reduced sample consumption [14] [12].
Distribution Coefficient Considerations
Given the basic nature of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol, its distribution coefficient (Log D) at physiological pH will be significantly lower than its partition coefficient. At pH 7.4, a substantial fraction of the compound exists in the protonated form, reducing its effective lipophilicity. This pH-dependent behavior has important implications for membrane permeability and tissue distribution.
The hydrogen bonding capacity of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol plays a crucial role in determining its solubility characteristics, intermolecular interactions, and potential for crystal formation. The compound possesses both hydrogen bond donor and acceptor capabilities, contributing to its overall physicochemical profile.
Hydrogen Bond Donor Analysis
The compound contains one hydrogen bond donor site: the hydroxyl group (-OH) of the ethanol moiety [15] [16]. This hydroxyl group can participate in intermolecular hydrogen bonding with appropriate acceptor sites in solvents or biological targets. The strength of this hydrogen bond donor capability is influenced by the electron-withdrawing effect of the adjacent carbon chain and the overall molecular environment.
The hydroxyl proton exhibits typical alcohol characteristics, with an estimated pKa around 15-16 for the alcohol deprotonation, indicating that under normal physiological conditions, the hydroxyl group remains protonated and available for hydrogen bond donation [15] [16].
Hydrogen Bond Acceptor Analysis
The compound possesses two primary hydrogen bond acceptor sites [15] [16]:
Nitrogen lone pair: The nitrogen atom within the spirocyclic framework contains a lone pair of electrons capable of accepting hydrogen bonds. The accessibility and basicity of this lone pair are influenced by the rigid spirocyclic geometry.
Oxygen lone pairs: The oxygen atom of the ethanol group possesses two lone pairs capable of hydrogen bond acceptance. These lone pairs are readily accessible and represent the primary hydrogen bond acceptor sites under most conditions.
Experimental Assessment Methods
Hydrogen bonding capacity can be assessed through multiple experimental approaches. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about hydrogen bonding interactions through chemical shift analysis and variable temperature studies [15]. X-ray crystallography of suitable crystals can reveal intermolecular hydrogen bonding patterns in the solid state [17].
Computational methods using quantum mechanical calculations offer valuable insights into hydrogen bonding geometries and strengths. These approaches can predict optimal hydrogen bonding distances and angles, providing theoretical support for experimental observations [18].
Implications for Molecular Behavior
The hydrogen bonding capacity significantly influences the compound's behavior in various environments. In aqueous solutions, the hydroxyl group can form hydrogen bonds with water molecules, contributing to solubility. The nitrogen lone pair can participate in hydrogen bonding with protic solvents or biological targets, potentially affecting binding affinity and selectivity.
The solubility profile of 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol across different pharmaceutical solvents is essential for formulation development, analytical method development, and understanding its biopharmaceutical properties. The compound's amphiphilic nature, resulting from the combination of the polar ethanol group and the lipophilic spirocyclic core, creates a complex solubility pattern.
Aqueous Solubility Characteristics
In pure water, 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol exhibits moderate solubility (estimated 1-10 mg/mL) [19] [20]. The ethanol functionality provides hydrogen bonding sites that facilitate water interaction, while the basic nitrogen can undergo protonation to form a more hydrophilic cationic species. The limited aqueous solubility is attributed to the significant hydrophobic contribution from the spirocyclic framework.
The pH-dependent solubility behavior is particularly important. In acidic conditions (pH 1.2), where the amine nitrogen is completely protonated, solubility increases dramatically to an estimated 100-500 mg/mL [10] [21]. This enhanced solubility results from the formation of the ionic ammonium species, which exhibits strong electrostatic interactions with water molecules.
Organic Solvent Compatibility
Ethanol and Methanol: The compound demonstrates high solubility (50-200 mg/mL) in both ethanol and methanol [10] [21]. This excellent solubility results from the similar polarity and hydrogen bonding capacity of these solvents. The hydroxyl groups in the alcoholic solvents can form hydrogen bonds with both the ethanol side chain and the nitrogen lone pair of the compound.
Dimethyl Sulfoxide (DMSO): DMSO represents an excellent solvent for 2-(5-Azaspiro[2.3]hexan-5-yl)ethanol, with predicted very high solubility (100-300 mg/mL) [22] [10]. As a polar aprotic solvent, DMSO effectively solvates both neutral and charged forms of the compound through dipole-dipole interactions and coordination with the nitrogen center.
Buffer Systems: In pharmaceutical buffer systems, solubility varies significantly with pH:
Low Solubility Solvents
Dichloromethane: Limited solubility (0.1-1 mg/mL) due to the lack of hydrogen bonding capability and moderate polarity mismatch [23] [24].
n-Hexane: Very poor solubility (<0.1 mg/mL) resulting from the nonpolar nature of hexane and its inability to solvate the polar functional groups [20] [24].
Experimental Methodology for Solubility Determination
The shake-flask method provides the most reliable approach for equilibrium solubility determination [25] [13]. This method involves adding excess compound to the test solvent, equilibrating at constant temperature (typically 25°C or 37°C), and quantifying the dissolved concentration after filtration or centrifugation.
Alternative methods include nephelometric analysis for real-time solubility monitoring and visual assessment for preliminary screening [25]. The choice of analytical method for concentration determination typically involves HPLC or UV-visible spectrophotometry, depending on the compound's spectroscopic properties and required sensitivity.
Formulation Implications
The solubility profile has significant implications for pharmaceutical formulation development. The moderate aqueous solubility suggests that solubilization strategies may be required for certain formulations. The excellent solubility in ethanol and DMSO provides options for stock solution preparation and analytical method development.
The pH-dependent solubility behavior indicates that formulation pH optimization could enhance dissolution characteristics. Salt formation with appropriate acids could potentially improve aqueous solubility while maintaining chemical stability.
Quality Control Considerations
The solubility data provides essential information for analytical method validation and quality control procedures. The high solubility in common analytical solvents (methanol, ethanol, DMSO) facilitates method development for purity analysis and stability studies.